molecular formula C17H11F3N2O3S B3160277 2-phenyl-6-(phenylsulfonyl)-5-(trifluoromethyl)-3(2H)-pyridazinone CAS No. 866038-81-5

2-phenyl-6-(phenylsulfonyl)-5-(trifluoromethyl)-3(2H)-pyridazinone

Cat. No. B3160277
CAS RN: 866038-81-5
M. Wt: 380.3 g/mol
InChI Key: TULYZWUWLXFAPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenyl-6-(phenylsulfonyl)-5-(trifluoromethyl)-3(2H)-pyridazinone is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a pyridazinone derivative that has a unique chemical structure, which makes it an attractive candidate for drug development.

Mechanism of Action

The mechanism of action of 2-phenyl-6-(phenylsulfonyl)-5-(trifluoromethyl)-3(2H)-pyridazinone is not fully understood. However, it has been suggested that this compound exerts its anticancer activity by inhibiting the activity of certain enzymes involved in cell proliferation and survival, such as topoisomerase II and protein kinase B (AKT). Additionally, it has been proposed that the anti-inflammatory and antioxidant properties of this compound are due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the production of reactive oxygen species (ROS). Additionally, this compound has been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), thereby reducing inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-phenyl-6-(phenylsulfonyl)-5-(trifluoromethyl)-3(2H)-pyridazinone in lab experiments is its potent anticancer activity. This makes it an attractive candidate for drug development in the field of oncology. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which could be beneficial in the treatment of inflammatory diseases. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which could affect its bioavailability and limit its therapeutic potential.

Future Directions

There are several future directions for the study of 2-phenyl-6-(phenylsulfonyl)-5-(trifluoromethyl)-3(2H)-pyridazinone. One potential direction is to investigate its potential as a therapeutic agent for the treatment of various types of cancer, including breast cancer, lung cancer, and colon cancer. Additionally, further studies could be conducted to elucidate the mechanism of action of this compound and to identify its molecular targets. Furthermore, the anti-inflammatory and antioxidant properties of this compound could be further explored for the treatment of inflammatory diseases. Finally, efforts could be made to improve the solubility and bioavailability of this compound to enhance its therapeutic potential.
In conclusion, this compound is a promising compound that has shown significant potential for drug development in the field of oncology and the treatment of inflammatory diseases. Its potent anticancer activity, anti-inflammatory and antioxidant properties, and unique chemical structure make it an attractive candidate for further study and development.

Scientific Research Applications

2-phenyl-6-(phenylsulfonyl)-5-(trifluoromethyl)-3(2H)-pyridazinone has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been shown to have potent anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

6-(benzenesulfonyl)-2-phenyl-5-(trifluoromethyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N2O3S/c18-17(19,20)14-11-15(23)22(12-7-3-1-4-8-12)21-16(14)26(24,25)13-9-5-2-6-10-13/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TULYZWUWLXFAPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C=C(C(=N2)S(=O)(=O)C3=CC=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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